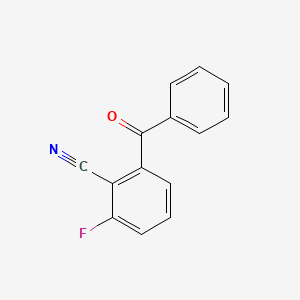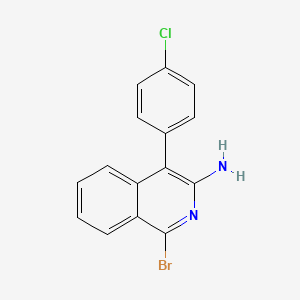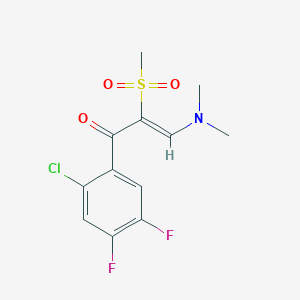![molecular formula C14H15NO2S2 B3037036 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 406710-59-6](/img/structure/B3037036.png)
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Descripción general
Descripción
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- PFM01 is an inhibitor of the endonuclease activity of the double-strand break repair protein Mre11 . It decreases the number of chromosomal breaks in 1BR3 fibroblasts induced by knockdown of BRCA2.
- Interestingly, PFM01 has been investigated for its inhibitory effect on methane emissions in paddy soil. It specifically targets methanogenesis by inhibiting the aceticlastic methanogenesis route, particularly affecting Methanosarcina spp. in flooded soil .
- Analogues of PFM01, such as imidazolidinone and imidazothiazolone derivatives, have been studied as fluorescent probes due to their pronounced photochemical properties .
- PFM01 derivatives have been used in a copper-catalyzed cascade reaction to synthesize pyrroloindolines. This reaction creates three consecutive stereogenic centers in a single step, making it a powerful synthetic strategy .
- While not directly related to PFM01, benzofuran derivatives share structural similarities. They have diverse pharmacological activities and are synthesized through various methods .
DNA Repair and Cancer Therapy
Methane Emission Reduction in Paddy Fields
Fluorescent Probes and DNA Labeling
Pyrroloindolines Synthesis
Benzofuran Derivatives
Mecanismo De Acción
Target of Action
PFM01 primarily targets the MRE11 endonuclease . MRE11 is a crucial component of the MRN complex, which plays a significant role in the detection and repair of DNA double-strand breaks (DSBs).
Mode of Action
PFM01 acts as an inhibitor of the MRE11 endonuclease . It prevents the resection of double-stranded breaks (DSBs), a process that is essential for the repair of these breaks . By inhibiting MRE11, PFM01 can regulate the balance between two major DSB repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). Specifically, PFM01 enhances NHEJ and reduces HR .
Biochemical Pathways
The primary biochemical pathway affected by PFM01 is the DNA double-strand break repair pathway . By inhibiting MRE11, PFM01 prevents DSB resection, thereby favoring the NHEJ pathway over the HR pathway for DSB repair .
Pharmacokinetics
It is known that pfm01 is soluble in dmso and ethanol , which could potentially influence its bioavailability.
Result of Action
The inhibition of MRE11 by PFM01 leads to a shift in the balance of DSB repair towards NHEJ and away from HR . This could potentially influence the survival and proliferation of cells, particularly in the context of cancer, where the regulation of DSB repair pathways can impact the sensitivity of cancer cells to DNA-damaging therapies.
Action Environment
The action, efficacy, and stability of PFM01 can be influenced by various environmental factors. For instance, the solubility of PFM01 in different solvents could affect its distribution and bioavailability . Additionally, the cellular context, including the presence of other proteins and the state of the DNA repair machinery, could also influence the action of PFM01.
Propiedades
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPURHDUTZUYAFI-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)


![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)


![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)
![2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036967.png)
![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)

![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)
![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)
